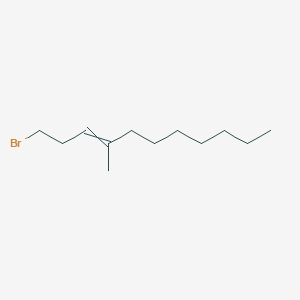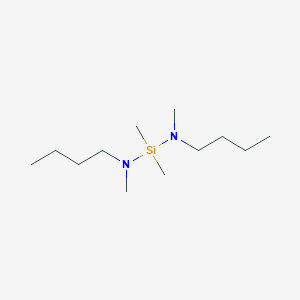![molecular formula C20H26INO2 B14214791 1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide CAS No. 824432-19-1](/img/structure/B14214791.png)
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide is a pyridinium salt with the chemical formula C20H26INO2. This compound is known for its unique structure, which includes a pyridinium ion linked to an octyl chain with a benzoyloxy group. Pyridinium salts are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other pyridinium salts and related compounds.
Biology: This compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its biological activity.
Wirkmechanismus
The mechanism of action of 1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins, affecting their function. The benzoyloxy group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-[8-(Benzoyloxy)octyl]pyridin-1-ium iodide can be compared with other pyridinium salts, such as:
2-Chloro-1-methylpyridinium iodide: Known for its use as a reagent in organic synthesis, particularly in the activation of hydroxy groups.
N-(1-Ethoxyvinyl)pyridinium triflates: These compounds are used in organic synthesis due to their versatility and ease of use.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
824432-19-1 |
|---|---|
Molekularformel |
C20H26INO2 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
8-pyridin-1-ium-1-yloctyl benzoate;iodide |
InChI |
InChI=1S/C20H26NO2.HI/c22-20(19-13-7-5-8-14-19)23-18-12-4-2-1-3-9-15-21-16-10-6-11-17-21;/h5-8,10-11,13-14,16-17H,1-4,9,12,15,18H2;1H/q+1;/p-1 |
InChI-Schlüssel |
TWTWCRHDKAKBSQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


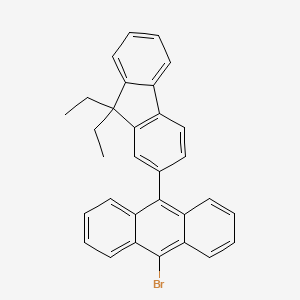
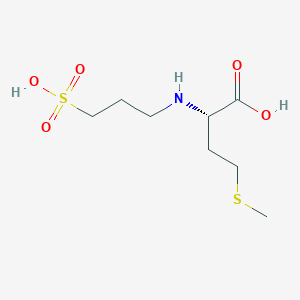
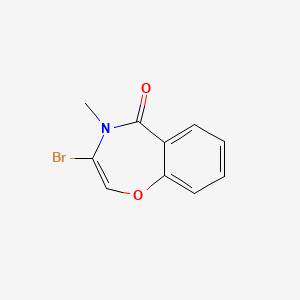
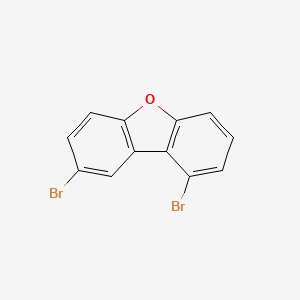
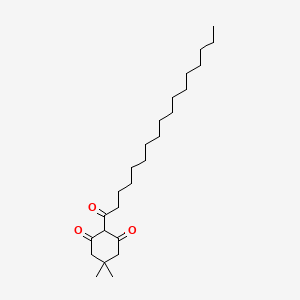
![2-{[(Triphenylstannyl)oxy]carbonyl}-1,3-thiazole](/img/structure/B14214753.png)
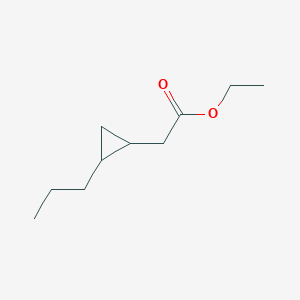
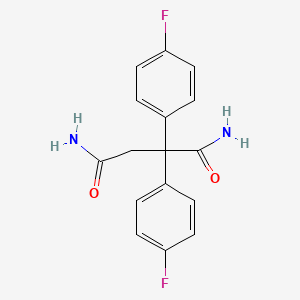
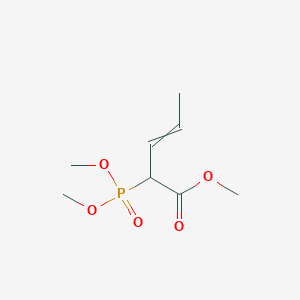

![Ethanone, 2-[(3,5-dimethoxyphenyl)amino]-1-(4-hydroxyphenyl)-](/img/structure/B14214781.png)
